REACTION_SMILES
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[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[Cl:29][CH2:30][Cl:31].[F:19][c:20]1[cH:21][cH:22][c:23]([C:24](=[O:25])[Cl:26])[cH:27][cH:28]1.[NH:1]1[CH:2]([CH2:6][N:7]2[CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:3][CH2:4][CH2:5]1>>[N:1]1([C:24]([c:23]2[cH:22][cH:21][c:20]([F:19])[cH:28][cH:27]2)=[O:25])[CH:2]([CH2:6][N:7]2[CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNC(CN2CCCC2)C1
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Name
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O=C(c1ccc(F)cc1)N1CCCC1CN1CCCC1
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Type
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product
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Smiles
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O=C(c1ccc(F)cc1)N1CCCC1CN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |